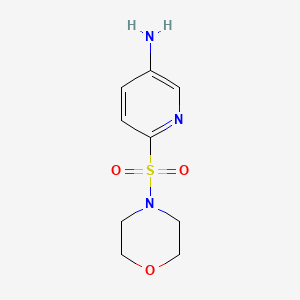

6-(Morpholine-4-sulfonyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-8-1-2-9(11-7-8)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSBEQXCFVPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Morpholine 4 Sulfonyl Pyridin 3 Amine

Retrosynthetic Analysis of the 6-(Morpholine-4-sulfonyl)pyridin-3-amine Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, this process identifies several key bonds that can be disconnected to reveal potential synthetic routes.

The primary disconnections for the target molecule are:

S-N Bond Disconnection (Sulfonamide): This is the most logical disconnection, breaking the bond between the sulfur atom and the nitrogen of the pyridine (B92270) ring. This leads to two precursor molecules: 5-aminopyridine-2-sulfonyl chloride and morpholine (B109124).

C-N Bond Disconnection (Pyridine-Morpholine): An alternative disconnection breaks the bond between the pyridine ring and the morpholine nitrogen. This suggests a reaction between a 6-substituted pyridine, such as 6-chloropyridin-3-amine, and morpholine-4-sulfonyl chloride.

C-S Bond Disconnection: While less common for sulfonamide synthesis, this approach would involve disconnecting the bond between the pyridine ring and the sulfur atom. This would lead to a 6-halopyridine-3-amine and a morpholine-4-sulfinate, which could potentially be coupled using a metal catalyst.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Contemporary Approaches to Sulfonamide Formation with Pyridine Amines

The formation of a sulfonamide bond with a pyridine amine is a cornerstone of synthesizing the target molecule. Both long-established and modern methods are employed for this transformation.

Sulfonylation Reactions Utilizing Morpholine-4-sulfonyl Chloride

The most direct and classical approach to forming the this compound scaffold is the reaction of an appropriately substituted aminopyridine with morpholine-4-sulfonyl chloride. researchgate.netsigmaaldrich.com This reaction typically involves the nucleophilic attack of the amino group of the pyridine on the electrophilic sulfur atom of the sulfonyl chloride. eurjchem.comcbijournal.com

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine and triethylamine. cbijournal.com The choice of solvent is also crucial, with dichloromethane (B109758) being a frequently used medium. eurjchem.com In some cases, particularly with less reactive amines, conducting the reaction in pyridine as both the base and solvent can lead to higher yields. researchgate.net

| Reactants | Base | Solvent | Temperature | Yield |

| 5-Aminopyridine, Morpholine-4-sulfonyl chloride | Pyridine | Pyridine | Room Temperature | High |

| 5-Aminopyridine, Morpholine-4-sulfonyl chloride | Triethylamine | Dichloromethane | 0°C to Room Temp. | Moderate to High |

This table presents generalized conditions for the sulfonylation of aminopyridines.

Amine Functionalization Strategies on Pyridine Scaffolds

An alternative to the direct sulfonylation of an aminopyridine is the functionalization of a pyridine scaffold that already contains the morpholine-4-sulfonyl group. A common strategy involves the reduction of a nitro group to an amine. This multi-step process would begin with a 5-nitropyridine derivative, which is first reacted with morpholine to introduce the morpholine moiety, followed by sulfonation and finally reduction of the nitro group.

Another approach is the direct amination of a pyridine ring. While challenging due to the electron-deficient nature of the pyridine ring, modern catalytic methods have made this more feasible. These methods often employ transition metal catalysts to facilitate the C-N bond formation.

Novel Synthetic Routes and Process Optimization

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for synthesizing sulfonamides, including this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itresearchgate.net In the context of synthesizing the target molecule, several green principles can be applied:

Alternative Reagents: Moving away from corrosive and hazardous sulfonyl chlorides to more benign starting materials like sodium sulfinates is a key green strategy. d-nb.info Reactions using sodium sulfinates can often be mediated by eco-friendly reagents like iodine. d-nb.info

Greener Solvents: Replacing chlorinated solvents like dichloromethane with more environmentally friendly options such as water, ethanol (B145695), or even conducting reactions in a solvent-free medium, can significantly reduce the environmental impact. rsc.org

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. One-pot reactions, where multiple steps are carried out in the same reaction vessel, can improve atom economy. nih.gov

Catalysis: The use of catalysts, as discussed in the next section, is a fundamental principle of green chemistry as it allows for reactions to occur under milder conditions with less waste. rsc.orgchemrxiv.org

Catalytic Approaches and Reaction Mechanism Elucidation

Catalysis offers a powerful tool for optimizing the synthesis of this compound, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. semanticscholar.org

Catalytic Methods:

Metal-Catalyzed Cross-Coupling: Transition metals like palladium and copper can be used to catalyze the formation of the C-S or S-N bonds. For instance, a palladium catalyst can be used to couple an aryl halide (a 6-halopyridin-3-amine derivative) with a sulfur source. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts is a growing area in green chemistry. nih.gov For sulfonamide synthesis, certain organic bases can act as catalysts to activate the sulfonylating agent.

Reaction Mechanism: The classical reaction between an aminopyridine and a sulfonyl chloride proceeds through a well-understood nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom by a base to yield the final sulfonamide.

Modern electrochemical methods offer an alternative mechanism where the amine is first oxidized to a radical cation, which then reacts with a sulfur source. cardiff.ac.uk This approach can provide a more direct and environmentally friendly route to sulfonamides. cardiff.ac.ukrsc.org

Stereochemical Considerations in Synthesis

The molecular structure of this compound is achiral, meaning it does not possess any stereocenters. The molecule has a plane of symmetry, and therefore, it does not exist as enantiomers or diastereomers.

Given that this compound is an achiral molecule, the concepts of diastereoselective and enantioselective synthesis are not applicable to its preparation. These techniques are employed in the synthesis of chiral molecules to control the formation of specific stereoisomers. As there are no chiral centers in the target compound, its synthesis does not require such stereochemical control.

Purification and Isolation Protocols for Research-Scale Production

The purification and isolation of this compound on a research scale typically involve standard laboratory techniques to remove impurities, unreacted starting materials, and byproducts from the final reaction mixture. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Commonly employed purification protocols include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble, and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is determined experimentally. For sulfonamides, polar solvents like ethanol or isopropanol (B130326) are often effective.

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. For a moderately polar compound like this compound, silica (B1680970) gel is a common stationary phase, and a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane) can be used as the eluent. The polarity of the eluent is gradually increased to elute the desired compound from the column.

Acid-Base Extraction: Given the presence of a basic amino group, the final product can be purified by an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amino group, transferring the compound to the aqueous phase. The aqueous phase is then separated, and the pH is adjusted with a base to deprotonate the amino group, causing the purified product to precipitate out or be extracted back into an organic solvent.

The purity of the isolated compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Purification Protocols for this compound

| Purification Method | Description | Typical Solvents/Reagents |

| Recrystallization | Purification of the solid product based on solubility differences. | Ethanol, isopropanol, or other polar organic solvents. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary phase: Silica gel. Eluent: Gradient of hexane/ethyl acetate or dichloromethane/methanol. |

| Acid-Base Extraction | Separation based on the basicity of the amino group. | Organic solvent (e.g., ethyl acetate), aqueous acid (e.g., HCl), aqueous base (e.g., NaOH). |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "6-(Morpholine-4-sulfonyl)pyridin-3-amine" in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of "this compound". The ¹H NMR spectrum displays distinct signals for the protons on the pyridine (B92270) and morpholine (B109124) rings. The aromatic protons of the pyridine ring typically appear in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the morpholine ring exhibit characteristic signals in the aliphatic region, often as multiplets due to their chemical and magnetic environments.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the pyridine carbons are indicative of their aromaticity and the electronic effects of the sulfonyl and amine substituents. The morpholine carbons resonate at higher fields, consistent with their aliphatic nature.

Detailed chemical shift data from ¹H and ¹³C NMR analyses are crucial for the initial structural assignment of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring H | Specific values depend on experimental conditions | |

| Pyridine Ring C | Specific values depend on experimental conditions | |

| Morpholine Ring H | Specific values depend on experimental conditions |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. In "this compound," COSY spectra establish the connectivity between adjacent protons on the pyridine ring and within the morpholine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is vital for assigning the carbon signals based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, typically over two to three bonds. HMBC is instrumental in connecting the different fragments of the molecule, for instance, linking the pyridine ring to the sulfonyl group and the sulfonyl group to the morpholine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This technique can help to determine the preferred conformation of the molecule in solution by identifying protons that are close to each other in space, even if they are not directly connected through bonds.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure of "this compound" in the solution state.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to confirm the presence of the pyridine, morpholine, and sulfonyl functional groups. For instance, the loss of the morpholine ring or the SO₂ group would result in characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The IR spectrum of "this compound" is expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic pyridine ring and the aliphatic morpholine ring.

S=O stretching of the sulfonyl group, which gives rise to strong absorptions in the regions of approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-N and C-O stretching vibrations associated with the pyridine and morpholine rings.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra offers a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Crystal Growth and Quality Assessment

To perform SCXRD analysis, a high-quality single crystal of "this compound" is required. The process of obtaining such a crystal, known as crystal growth, is a critical step. This typically involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or by carefully cooling a saturated solution. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling crystallization, may be employed to obtain crystals of sufficient size and quality for diffraction experiments.

Once crystals are obtained, their quality is assessed, often using an optical microscope and by examining the diffraction pattern. A good quality crystal will be well-formed, transparent, and will produce sharp, well-defined diffraction spots when exposed to an X-ray beam. The successful growth of a high-quality single crystal is paramount for a successful SCXRD structure determination.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of a molecule is determined by the intricate network of intermolecular interactions that govern how individual molecules arrange themselves in the solid state. For this compound, the key functional groups—the primary amine, the pyridine ring, the sulfonyl group, and the morpholine ring—all play significant roles in dictating the crystal packing.

Hydrogen Bonding: The primary amine (-NH₂) group on the pyridine ring is a potent hydrogen bond donor. The nitrogen atom of the pyridine ring and the two oxygen atoms of the sulfonyl group (-SO₂) are strong hydrogen bond acceptors. It is therefore highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. For instance, N-H···N interactions involving the pyridine nitrogen and N-H···O interactions with the sulfonyl oxygens would be expected to be primary motifs, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov

Hirshfeld Surface Analysis: This computational method is invaluable for visualizing and quantifying intermolecular interactions within a crystal lattice. A Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. For a molecule like this compound, the Hirshfeld surface analysis would likely reveal the following:

Prominent H···O/O···H and H···N/N···H contacts: These would appear as distinct red regions on the dnorm surface, corresponding to the strong N-H···O and N-H···N hydrogen bonds. The two-dimensional fingerprint plot derived from the Hirshfeld surface would show sharp spikes for these interactions, indicating their high prevalence. researchgate.netnih.gov

C-H···O and C-H···π interactions: Weaker hydrogen bonds, such as those between the C-H bonds of the pyridine and morpholine rings and the sulfonyl oxygen atoms or the π-system of the pyridine ring, would also likely contribute to the stability of the crystal lattice. nih.gov

The relative contributions of these different interactions can be quantified from the 2D fingerprint plots, providing a detailed picture of the packing forces. Studies on other sulfonyl derivatives have shown that interactions involving the sulfonyl oxygen atoms are dominant. nih.gov

The interplay of these various forces—strong hydrogen bonds providing directionality and weaker van der Waals and C-H···X interactions filling in the spaces—would define the ultimate three-dimensional architecture of the crystal.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Strong Hydrogen Bond | Amino group (N-H) | Sulfonyl Oxygen (O=S) | Formation of dimers or chains; major stabilizing force. |

| Strong Hydrogen Bond | Amino group (N-H) | Pyridine Nitrogen | Cross-linking of primary structural motifs. |

| Weak Hydrogen Bond | C-H (Pyridine/Morpholine) | Sulfonyl Oxygen (O=S) | Further stabilization of the 3D network. |

| van der Waals | H···H | H···H | Significant contribution to overall packing efficiency. |

| π-interactions | Pyridine Ring | Pyridine Ring | Potential for π-π stacking, influencing layer formation. |

Advanced Spectroscopic Probes and Labeling Strategies for Research

The structural features of this compound make it an interesting candidate for development into spectroscopic probes or for use in labeling strategies, particularly due to the presence of the environmentally sensitive aminopyridine fluorophore.

The 3-aminopyridine (B143674) scaffold is known to exhibit fluorescence. The emission properties (wavelength and intensity) of such fluorophores are often sensitive to the local environment, such as solvent polarity and hydrogen bonding capacity. This solvatochromic behavior could be exploited to develop probes for studying biological microenvironments.

Furthermore, the primary amine group provides a convenient handle for chemical modification. It can be readily derivatized with other functional groups to create more sophisticated molecular tools. For example:

Targeted Probes: The amine could be functionalized with a targeting moiety that directs the molecule to a specific biological target, such as a particular protein or organelle. The change in the fluorescence signal upon binding could then be used to report on the presence or activity of that target.

Radio-labeling: The molecule could be modified for use in positron emission tomography (PET) imaging. By incorporating a positron-emitting isotope (e.g., ¹⁸F), the compound could be used as a tracer to visualize and quantify biological processes in vivo. The development of PET probes based on pyridine and quinoline (B57606) scaffolds for imaging protein aggregates in neurodegenerative diseases highlights the potential of this approach.

Computational Chemistry and Theoretical Investigations of 6 Morpholine 4 Sulfonyl Pyridin 3 Amine

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a robust balance between computational cost and accuracy for determining electronic structure, making them a cornerstone of modern computational chemistry. These calculations offer deep insights into the molecule's geometry, orbital energies, and charge distribution, which collectively govern its stability and reactivity.

Optimized Molecular Geometries and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like 6-(Morpholine-4-sulfonyl)pyridin-3-amine, this involves a conformational analysis to identify the lowest energy conformers.

The molecule possesses several rotatable bonds, primarily around the sulfonyl group and the morpholine (B109124) ring. The morpholine ring typically adopts a stable chair conformation. Theoretical calculations would explore the potential energy surface by systematically rotating the bonds connecting the pyridine (B92270) ring to the sulfur atom and the sulfur atom to the morpholine nitrogen. This process identifies various stable conformers and the energy barriers between them. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for all subsequent calculations.

Table 1: Representative Data from Geometric Optimization of this compound Note: The following data is illustrative of typical DFT calculation outputs and is not derived from experimental results.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-S Bond Length | Pyridine Ring Carbon to Sulfur | ~1.77 Å |

| S-N Bond Length | Sulfur to Morpholine Nitrogen | ~1.65 Å |

| S=O Bond Length | Sulfur to Oxygen | ~1.45 Å |

| C-S-N Angle | Pyridine-Sulfur-Morpholine | ~107° |

| O-S-O Angle | Sulfonyl Group Oxygens | ~120° |

| C-C-S-N Dihedral | Rotation around the C-S bond | Variable (defines conformers) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. FMO analysis for this compound would map the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich aminopyridine ring, particularly the amino group, while the LUMO would be distributed across the electron-withdrawing sulfonyl group and the pyridine ring.

Table 2: Illustrative Frontier Molecular Orbital Data Note: Values are hypothetical examples of DFT outputs.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference indicating reactivity | 4.7 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color spectrum to indicate electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the sulfonyl group, the nitrogen of the pyridine ring, and the oxygen of the morpholine ring.

Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. These would be located around the hydrogen atoms of the amino group and potentially the sulfur atom of the sulfonyl group.

Neutral Potential (Green): Regions with balanced electrostatic potential, typically found on carbon-hydrogen frameworks.

This map provides a clear, intuitive guide to the molecule's reactive behavior and its potential for forming intermolecular interactions like hydrogen bonds.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum calculations identify static, low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, flexes, and changes conformation in a simulated environment (e.g., in water).

For this compound, an MD simulation would reveal its conformational landscape. It would show the transitions between different rotational isomers and the flexibility of the morpholine ring. This is particularly important for understanding how the molecule might adapt its shape upon approaching a biological target, a process known as "induced fit." The simulation would track atomic positions over nanoseconds, providing a statistical understanding of the most populated conformational states under physiological conditions.

Molecular Docking Studies for Putative Binding Modes with Research Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Given its structure, this compound could be investigated as an inhibitor for various enzyme classes, such as kinases, where similar aminopyridine and sulfonyl scaffolds have shown activity. A docking study would place the molecule into the active site of a target protein and score the different binding poses based on factors like intermolecular forces and geometric complementarity.

Ligand-Receptor Interaction Profiling

The primary output of a docking study is a detailed profile of the interactions between the ligand and the receptor. For this compound, these interactions would likely include:

Hydrogen Bonds: The amino group (-NH2) is an excellent hydrogen bond donor. The sulfonyl oxygens, pyridine nitrogen, and morpholine oxygen are all potential hydrogen bond acceptors. These interactions are crucial for binding affinity and specificity.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

A successful docking simulation would identify a low-energy binding pose where these interactions are maximized, providing a testable hypothesis for how the molecule achieves its biological effect.

Table 3: Example of a Ligand-Receptor Interaction Profile from a Docking Study Note: Data is a hypothetical example for a kinase target.

| Ligand Moiety | Interaction Type | Receptor Amino Acid Residue | Estimated Distance/Energy |

|---|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Asp145 (Backbone C=O) | 2.9 Å |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Lys72 (Sidechain -NH3+) | 3.1 Å |

| Sulfonyl Oxygen | Hydrogen Bond (Acceptor) | Ser15 (Sidechain -OH) | 3.0 Å |

| Pyridine Ring | Hydrophobic (π-Alkyl) | Val55, Leu130 | N/A |

| Calculated Binding Affinity / Docking Score | -8.5 kcal/mol |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Influence on Research Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR studies can provide valuable insights into how structural modifications influence its physicochemical properties and, consequently, its activity in a given biological system. These models are instrumental in rational drug design, allowing for the prediction of the activity of novel, unsynthesized compounds.

The development of a robust QSAR model begins with the selection of a dataset of structurally related compounds with experimentally determined activity values. For the chemical space around this compound, this would involve synthesizing a library of analogs with variations in the pyridine, morpholine, or sulfonyl components.

Once the dataset is established, a wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: These describe the electron distribution in the molecule and include parameters like partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: These quantify the lipophilicity of the compound, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key parameter.

Topological descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.

With the calculated descriptors and experimental activity data, statistical methods are employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. The goal is to identify the descriptors that have the most significant correlation with the biological activity.

A crucial step in QSAR modeling is rigorous validation to ensure the model's predictive power. This typically involves internal validation techniques like leave-one-out cross-validation and external validation using a test set of compounds that were not used in the model development. A statistically significant and predictive QSAR model can then be used to guide the design of new compounds with potentially improved activity.

Predictive QSAR models are powerful tools for exploring the chemical space around a lead compound such as this compound. Chemical space refers to the vast number of possible molecules that could be created. By using a validated QSAR model, researchers can navigate this space in a targeted and efficient manner, prioritizing the synthesis of compounds with a high probability of desired activity.

The process of using a predictive model for chemical space exploration involves several steps:

Virtual Library Generation: A virtual library of compounds is created by systematically modifying the structure of this compound. This could involve introducing different substituents on the pyridine ring, altering the morpholine ring, or replacing the sulfonyl linker.

Descriptor Calculation: The same molecular descriptors used to build the QSAR model are calculated for all the compounds in the virtual library.

Activity Prediction: The validated QSAR model is then used to predict the biological activity of each virtual compound.

Prioritization and Selection: Based on the predicted activities, compounds are ranked, and a subset of the most promising candidates is selected for synthesis and experimental testing.

This in silico screening process significantly reduces the time and resources required for drug discovery by focusing experimental efforts on compounds with the highest likelihood of success.

For instance, a hypothetical QSAR study on a series of analogs of this compound might yield a model that indicates that increased electron-withdrawing character on the pyridine ring and a specific range of lipophilicity are beneficial for activity. This information can then be used to design a focused library of new compounds for synthesis.

Below are illustrative data tables that might be generated during a QSAR study of this compound and its analogs.

Table 1: Hypothetical Dataset of this compound Analogs and their Biological Activity

| Compound ID | R1-Substituent | R2-Substituent | Experimental Activity (IC50, µM) |

| 1 | H | H | 1.2 |

| 2 | 5-Cl | H | 0.8 |

| 3 | 5-F | H | 0.9 |

| 4 | H | 4-CH3 (Morpholine) | 2.5 |

| 5 | H | 4-OH (Morpholine) | 3.1 |

Table 2: Calculated Molecular Descriptors for the Hypothetical Analogs

| Compound ID | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| 1 | 1.5 | 257.3 | 4.2 |

| 2 | 2.1 | 291.7 | 3.8 |

| 3 | 1.7 | 275.3 | 3.9 |

| 4 | 1.8 | 271.3 | 4.5 |

| 5 | 1.3 | 273.3 | 4.8 |

Table 3: Example of a QSAR Model Equation and its Statistical Parameters

| Model Equation | R² | Q² (Cross-Validated R²) |

| pIC50 = 0.5LogP - 0.01MW + 0.2*Dipole + 2.5 | 0.92 | 0.85 |

These tables demonstrate how structural variations are quantified by molecular descriptors, which are then correlated with biological activity to generate a predictive model. The exploration of chemical space using such models allows for a more strategic and informed approach to the design of novel and more effective chemical entities.

Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "6-(Morpholine-4-sulfonyl)pyridin-3-amine". Its versatility allows for various modes of separation and detection, making it suitable for both qualitative and quantitative assessments.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar to moderately nonpolar compounds. For "this compound," RP-HPLC provides an effective means to separate the main compound from process-related impurities and degradation products. ijsrst.com The method relies on a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

The development of a successful RP-HPLC method involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. Key parameters include the choice of stationary phase, mobile phase composition (including organic modifier, pH, and buffer), flow rate, and column temperature. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring and sulfonyl group provide chromophores that absorb in the UV spectrum. researchgate.net A study on a similar pyridine derivative utilized a diode array detector at 220 nm. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for separation. |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Organic modifier elutes the compound; acid improves peak shape. |

| Gradient/Isocratic | Gradient: 20% to 80% Acetonitrile over 15 min | Allows for elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Influences analysis time and separation efficiency. |

| Column Temperature | 30 °C | Affects viscosity and retention time, ensuring reproducibility. |

| Detection | UV at 254 nm | Wavelength for detecting the aromatic and sulfonyl moieties. |

| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. |

Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The compound "this compound" does not possess a chiral center and is therefore achiral. As a result, analysis by chiral HPLC is not applicable for determining its enantiomeric purity.

For analyses requiring very low detection limits, derivatization can be employed to enhance the detector response. sdiarticle4.com "this compound" contains a primary amino group (-NH2) that is amenable to derivatization. oup.com This can be performed either before the chromatographic separation (pre-column) or after separation but before detection (post-column). libretexts.org

Common derivatizing agents for primary amines introduce a highly absorbing chromophore or a fluorophore, significantly increasing sensitivity for UV or fluorescence detectors, respectively. sdiarticle4.com

Fluorescamine: Reacts with primary amines to form highly fluorescent products, enabling detection at very low concentrations. nih.gov

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamide derivatives. libretexts.org

4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl): This reagent reacts with amines to form a sulfonamide derivative that has a strong absorbance in the visible region (around 450 nm), which can improve selectivity by moving the detection wavelength away from potential interferences. sdiarticle4.com

These strategies are particularly useful when quantifying trace amounts of the compound in complex research samples.

Gas Chromatography (GC) for Volatile Byproducts and Reagents (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. cdc.gov While "this compound" itself is not sufficiently volatile for direct GC analysis, the technique is highly applicable for monitoring potential volatile impurities, residual solvents, or unreacted starting materials from its synthesis.

For instance, key reagents such as pyridine and morpholine (B109124) could be present as volatile byproducts. cdc.govnih.gov GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can effectively quantify these trace-level components. cdc.govresearchgate.net In some cases, derivatization may be necessary to increase the volatility and stability of certain byproducts for GC analysis. For example, morpholine can be derivatized to N-nitrosomorpholine, a stable and volatile compound suitable for GC-MS determination. nih.gov

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution. researchgate.net For charged or ionizable molecules like sulfonamides, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode. nih.gov In CZE, separation is achieved based on the differences in the charge-to-size ratio of the analytes as they migrate through a capillary under the influence of a high electric field. nih.gov

The amino group on the pyridine ring and the weakly acidic nature of the sulfonamide group mean that the net charge of "this compound" is highly dependent on the pH of the background electrolyte (BGE) or running buffer. nih.gov By carefully selecting the pH of the BGE (e.g., a phosphate (B84403) or borate (B1201080) buffer), the migration behavior of the compound and its potential impurities can be controlled to achieve separation. nih.govnih.gov

Key parameters to optimize in a CE method include:

Background Electrolyte: Composition, concentration, and pH.

Applied Voltage: Affects migration time and separation efficiency.

Capillary: Dimensions (length and internal diameter) and temperature.

Injection Mode: Hydrodynamic or electrokinetic injection.

CE methods can be very rapid and consume minimal amounts of sample and reagents, making them a valuable tool in research applications. documentsdelivered.com

Validation Parameters for Research-Grade Analytical Methods (e.g., specificity, linearity, precision, accuracy, LOD, LOQ, robustness)

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. slideshare.net For research-grade applications, method validation ensures the reliability and integrity of the generated data. The parameters for validation are outlined in guidelines from the International Council for Harmonisation (ICH). biotech-spain.comfda.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. youtube.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the response versus concentration curve. youtube.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. biotech-spain.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and expressing the result as a percent recovery. biotech-spain.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biotech-spain.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. slideshare.net

Table 2: Summary of Key Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | Ability to differentiate the analyte from other substances. | No interference at the retention time of the analyte peak. |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Precision (Repeatability) | Agreement among results for the same sample under the same conditions. | Relative Standard Deviation (%RSD) ≤ 2% |

| Accuracy | Closeness of the measured value to the true value. | Percent recovery typically within 98-102%. |

| LOD & LOQ | Lowest concentration that can be reliably detected and quantified. | Signal-to-Noise Ratio: ~3:1 for LOD, ~10:1 for LOQ. |

| Robustness | Method's resilience to small, deliberate changes in parameters. | System suitability parameters remain within acceptable limits. |

Chemical Reactivity and Stability Studies for Research Applications

Investigation of Functional Group Transformations

The structure of 6-(Morpholine-4-sulfonyl)pyridin-3-amine offers several sites for chemical modification, making it a versatile scaffold in medicinal chemistry and other research areas. Key transformations can be targeted to the primary amine, the pyridine (B92270) ring, or the morpholine (B109124) moiety.

Reactions of the Pyridin-3-amine Group: The primary aromatic amine is the most reactive site for many common organic transformations.

Acylation: The amine can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common reaction to explore structure-activity relationships.

Alkylation: N-alkylation can be achieved using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This intermediate is highly versatile and can be subsequently replaced by a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer or related reactions.

Coupling Reactions: The amine can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.

Reactions involving the Pyridine Ring: The pyridine ring itself can undergo transformations, although these are heavily influenced by the existing substituents. The electron-donating amino group directs electrophilic substitutions to the ortho and para positions (positions 2, 4, and 6), while the electron-withdrawing sulfonyl group deactivates the ring. The interplay of these effects makes predicting the site of electrophilic aromatic substitution complex.

Reactivity of the Sulfonamide and Morpholine Groups: The sulfonamide linkage is generally very stable and chemically robust, resisting hydrolysis under most conditions. The N-S bond is strong, and cleavage typically requires harsh reagents. The morpholine ring is also quite stable. As a secondary amine within a heterocycle, it is less basic and nucleophilic than simpler acyclic secondary amines due to the electron-withdrawing effect of the ether oxygen. europa.eu It is generally inert to many reaction conditions used to modify the rest of the molecule.

Stability under Various Experimental Conditions (e.g., pH, light, temperature)

The stability of a research compound is critical for ensuring the reliability and reproducibility of experimental results. Key factors influencing the stability of this compound include pH, light, and temperature.

pH Stability: The stability of the compound across a range of pH values is a critical parameter. The molecule has multiple basic nitrogen atoms (in the pyridine ring, the primary amine, and the morpholine ring), meaning its ionization state, and therefore its solubility and stability, will be pH-dependent. ajpojournals.org Sulfonamide groups can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, although they are generally more resistant than amides or esters. ajpojournals.orgresearchgate.net

Illustrative pH Stability Data:

| pH | Temperature (°C) | Buffer System | Predicted Half-Life (t½) |

|---|---|---|---|

| 3.0 | 40 | Citrate | > 30 days |

| 7.4 | 40 | Phosphate (B84403) | > 30 days |

Photostability: Compounds with aromatic rings, such as pyridine, can be susceptible to degradation upon exposure to light, particularly UV radiation. europa.eumdpi.com Photostability testing is a standard part of chemical characterization. europa.eu The energy from light can promote oxidative reactions or rearrangements. Sulfonamides themselves can also undergo photodegradation. mdpi.com Experiments would typically involve exposing a solution of the compound to a standardized light source and monitoring its concentration over time.

Illustrative Photostability Data:

| Condition | Light Source | Duration (hours) | Predicted Degradation (%) |

|---|---|---|---|

| Solution (in Methanol) | Xenon Lamp (ICH Q1B) | 24 | < 5% |

Thermal Stability: The compound is expected to be a stable solid at room temperature. Thermal degradation studies, often performed using techniques like thermogravimetric analysis (TGA), would determine the temperature at which it begins to decompose. In solution, elevated temperatures can accelerate degradation pathways, especially hydrolysis at non-optimal pH values.

Degradation Pathways and Metabolite Identification (in vitro, non-clinical)

In non-clinical research, particularly in drug discovery, understanding how a compound might be metabolized is essential. In vitro studies using liver microsomes or hepatocytes are common methods to predict metabolic pathways. For this compound, several metabolic transformations could be anticipated.

Phase I Metabolism: These are typically functionalization reactions.

Oxidation: The pyridine ring could be oxidized to form an N-oxide. Aromatic hydroxylation at positions on the pyridine ring is also a possibility, catalyzed by cytochrome P450 enzymes.

N-dealkylation/Oxidation of Morpholine Ring: The morpholine ring is a potential site for oxidative metabolism. This can involve hydroxylation at the carbon atoms adjacent to the nitrogen or oxygen, potentially leading to ring-opening.

Oxidative Deamination: The primary amine could be oxidized, although this is generally a less common pathway for aromatic amines compared to aliphatic ones.

Phase II Metabolism: These are conjugation reactions that increase water solubility to facilitate excretion.

N-Glucuronidation: The primary amine or the pyridine nitrogen could be conjugated with glucuronic acid.

N-Acetylation: The primary amine is a likely site for acetylation, a common metabolic pathway for aromatic amines.

Sulfation: The primary amine could also undergo sulfation.

Identification of Degradants and Metabolites: The identification of these potential products would involve incubating the parent compound with a biological matrix (like liver S9 fractions) and analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). By comparing the masses and fragmentation patterns of the new peaks with the parent compound, the structures of the metabolites can be elucidated.

Table of Predicted Metabolites:

| Metabolite Name | Predicted Transformation |

|---|---|

| This compound N-oxide | Oxidation of the pyridine nitrogen |

| N-(6-(Morpholine-4-sulfonyl)pyridin-3-yl)acetamide | N-acetylation of the primary amine |

| 2-Hydroxy-6-(morpholine-4-sulfonyl)pyridin-3-amine | Aromatic hydroxylation |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. While the synthesis of individual components like pyridine (B92270) sulfonamides and morpholine-containing compounds is well-documented, novel methodologies could offer significant advantages. researchgate.netnih.govmdpi.com

Future synthetic explorations could focus on:

Late-Stage Functionalization: Developing methods for the late-stage modification of the pyridine ring or the morpholine (B109124) moiety would allow for the rapid diversification of the core structure. This could involve C-H activation techniques to introduce new substituents, providing a more efficient route to a wide range of analogues than traditional multi-step syntheses.

Flow Chemistry: The use of continuous flow reactors could offer improved reaction control, enhanced safety, and easier scalability for the synthesis of 6-(morpholine-4-sulfonyl)pyridin-3-amine and its derivatives. This could be particularly advantageous for reactions that are exothermic or require precise temperature control.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthetic sequence could lead to more environmentally friendly and stereoselective processes. For instance, enzymes could be used for the selective acylation or alkylation of the amino group.

Novel Coupling Chemistries: Investigating new cross-coupling strategies for the formation of the C-S or C-N bonds in the sulfonamide linkage could lead to milder reaction conditions and broader substrate scopes.

Application of Advanced Spectroscopic Techniques

A thorough structural elucidation is fundamental to understanding the properties and behavior of a molecule. While standard spectroscopic techniques like 1D NMR (¹H and ¹³C), IR, and mass spectrometry are essential, advanced methods can provide deeper insights. google.comresearchgate.net

Future spectroscopic studies could involve:

2D NMR Techniques: Advanced 2D NMR experiments such as HSQC, HMBC, and NOESY will be crucial for unambiguous assignment of all proton and carbon signals, especially for more complex analogues. matrix-fine-chemicals.com These techniques can also provide information about the molecule's conformation in solution.

Solid-State NMR (ssNMR): In cases where suitable crystals for X-ray crystallography cannot be obtained, ssNMR can provide valuable information about the structure and packing of the compound in the solid state.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which can aid in structural confirmation and identification of metabolites in biological systems.

Vibrational Spectroscopy: Advanced IR and Raman techniques, potentially coupled with computational modeling, can provide detailed information about the vibrational modes of the molecule and the strength of intermolecular interactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. ontosight.aichemrxiv.orgnih.gov For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: AI/ML models can be trained on existing data for kinase inhibitors or other relevant biological targets to predict the potential activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogues of this compound. ontosight.ai

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency, selectivity, or improved pharmacokinetic profiles. chemrxiv.org

Virtual Screening: Large virtual libraries of compounds based on the core scaffold can be screened against various biological targets using AI-powered docking and scoring functions to identify the most promising candidates for synthesis and experimental testing.

Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for novel analogues, predicting reaction outcomes and suggesting optimal reaction conditions.

Mechanistic Deep Dive into Biological Pathways

Given that structurally related molecules have shown activity as kinase inhibitors, a key area of future research will be to elucidate the specific biological pathways modulated by this compound.

Future mechanistic studies should include:

Kinase Profiling: Screening the compound against a broad panel of kinases to identify its primary targets and assess its selectivity profile. This is crucial for understanding its potential therapeutic applications and off-target effects.

Cell-Based Assays: Investigating the effects of the compound on cellular signaling pathways downstream of the identified target kinases. This can involve techniques such as Western blotting, phosphoproteomics, and reporter gene assays to confirm target engagement and functional consequences in a cellular context.

Structural Biology: Co-crystallizing the compound with its target kinase(s) to determine the binding mode at an atomic level. This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective inhibitors.

Resistance Studies: Investigating potential mechanisms of acquired resistance to the compound in cancer cell lines. This proactive approach can help in designing next-generation inhibitors that can overcome resistance.

Development of Advanced Analytical Platforms for Comprehensive Characterization

The comprehensive characterization of a potential drug candidate requires a suite of advanced analytical platforms to assess its physicochemical properties, stability, and behavior in biological systems.

Future analytical development could focus on:

High-Throughput Screening (HTS) Platforms: Developing and utilizing automated HTS platforms for rapid screening of a library of analogues against various biological targets.

Biophysical Techniques: Employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) to quantitatively characterize the binding affinity and thermodynamics of the interaction between the compound and its target protein(s).

In Vitro ADME Assays: Establishing a panel of in vitro assays to assess properties such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

Integrated Drug Discovery Platforms: Utilizing integrated software platforms that can manage and analyze data from all stages of the drug discovery process, from initial design and synthesis to biological testing and pharmacokinetic profiling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(Morpholine-4-sulfonyl)pyridin-3-amine, and how can purity be maximized?

- Methodology : Start with a pyridine derivative functionalized at the 3-position. Introduce the morpholine sulfonyl group via nucleophilic substitution under reflux conditions (ethanol, 4–6 hours). Use lithium hydroxide as a base to deprotonate intermediates and enhance reaction efficiency . For purity, employ column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and validate with HPLC (>98% purity) . Continuous flow reactors can improve scalability and reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology : Use H/C NMR to confirm the pyridine core, morpholine ring protons (δ 3.6–3.8 ppm), and sulfonyl group (δ ~7.5 ppm for aromatic protons adjacent to sulfonyl). IR spectroscopy identifies sulfonyl S=O stretches (~1350 cm). High-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can initial biological activity screening be designed for this compound?

- Methodology : Prioritize kinase inhibition assays due to morpholine sulfonyl's affinity for ATP-binding pockets. Use in vitro cell viability assays (e.g., MTT) across cancer lines (e.g., HeLa, MCF-7). Pair with docking studies to predict binding modes to targets like PI3K or mTOR .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions with kinases. Use density functional theory (DFT) to calculate sulfonyl group electrophilicity and pyridine ring aromaticity. Molecular dynamics simulations (NAMD/GROMACS) assess stability in solvated systems .

Q. What strategies resolve contradictions in biological activity data for morpholine-containing pyridine derivatives?

- Methodology : Cross-validate assays (e.g., SPR vs. fluorescence polarization for binding affinity). Investigate off-target effects via proteome-wide profiling. Adjust experimental conditions (pH, redox environment) to mimic in vivo settings .

Q. How to design experiments to study the sulfonyl group's role in the compound's stability and metabolic clearance?

- Methodology : Conduct stability studies under varying pH (1.2–7.4) and temperature (25–50°C). Compare with des-sulfonyl analogs. Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., cytochrome P450 oxidation). LC-MS tracks degradation products .

Q. What are the challenges in crystallizing this compound, and how can they be overcome?

- Methodology : The sulfonyl group may disrupt crystal packing. Screen solvents (DMSO, DMF) and additives (camphorsulfonic acid) for co-crystallization. Use slow evaporation or diffusion methods. Synchrotron radiation improves resolution for low-yield crystals .

Q. How can isotopic labeling (e.g., deuterium) be used to track metabolic pathways?

- Methodology : Synthesize deuterated analogs at the morpholine or pyridine positions (e.g., H-labeled methyl groups). Administer in pharmacokinetic studies and use LC-MS/MS to quantify metabolites in plasma or urine. Compare with non-labeled controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.